molecular formula C11H18O2 B13682207 1-Oxaspiro[5.6]dodecan-4-one

1-Oxaspiro[5.6]dodecan-4-one

Cat. No.: B13682207
M. Wt: 182.26 g/mol
InChI Key: QPDPYWOPBSPDPU-UHFFFAOYSA-N
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Description

1-Oxaspiro[56]dodecan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxacycle and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.6]dodecan-4-one can be synthesized through a variety of methods. One notable method involves the Prins/pinacol cascade reaction. This process utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with a Lewis acid catalyst to facilitate the reaction . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.6]dodecan-4-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-Oxaspiro[5.6]dodecan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.6]dodecan-4-one largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-Oxaspiro[4.5]decan-2-one
  • 1-Oxa-9-azaspiro[5.5]undecane
  • 1-Oxaspiro[5.6]dodecan-4-amine

Uniqueness: 1-Oxaspiro[5.6]dodecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-oxaspiro[5.6]dodecan-4-one

InChI

InChI=1S/C11H18O2/c12-10-5-8-13-11(9-10)6-3-1-2-4-7-11/h1-9H2

InChI Key

QPDPYWOPBSPDPU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(=O)CCO2

Origin of Product

United States

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